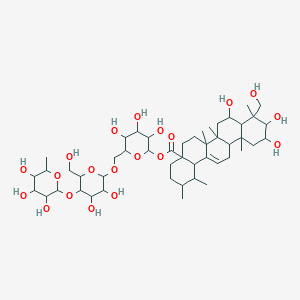[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Anti-inflammatory and Antioxidant Activity
Madecassoside exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators, such as interleukin-1β and tumor necrosis factor-α, which can impede wound healing []. Additionally, it demonstrates antioxidant activity, scavenging free radicals that contribute to tissue damage and impede healing progression [].
Collagen Synthesis and Angiogenesis
Madecassoside promotes collagen synthesis, a crucial component of the extracellular matrix, essential for wound closure and tissue regeneration []. It also stimulates angiogenesis, the formation of new blood vessels, which is necessary for delivering oxygen and nutrients to the wound site, facilitating the healing process [].
Scar Reduction
Madecassoside possesses potential in mitigating the formation of hypertrophic scars and keloids by regulating collagen metabolism and fibroblast activity, ultimately promoting scar maturation and reducing their visibility [].
The compound [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate is a complex organic molecule characterized by multiple stereocenters and hydroxyl groups. Its intricate structure suggests potential for various biological activities and applications in medicinal chemistry. The presence of multiple hydroxy groups indicates that it may engage in hydrogen bonding and could interact favorably with biological targets.
Madecassoside exhibits various biological activities, primarily attributed to its ability to stimulate collagen synthesis and wound healing []. It is believed to work through several mechanisms, including:
- Activation of fibroblasts: Madecassoside stimulates the proliferation and migration of fibroblasts, the cells responsible for collagen production [].
- Antioxidant activity: Madecassoside scavenges free radicals, reducing oxidative stress that can damage skin cells [].
- Anti-inflammatory effects: Madecassoside inhibits the production of inflammatory mediators, promoting skin healing and reducing irritation [].
- Enhanced skin barrier function: Madecassoside may contribute to a stronger skin barrier by increasing ceramide production, which improves moisture retention and protects against environmental aggressors.
- Hydrolysis Reactions: The hydroxy groups can participate in hydrolysis reactions under acidic or basic conditions.
- Oxidation-Reduction Reactions: The presence of hydroxyl groups makes it susceptible to oxidation to form carbonyl compounds.
- Esterification: The carboxylate group can react with alcohols to form esters.
- Substitution Reactions: The compound can undergo nucleophilic substitution due to the presence of reactive functional groups.
These reactions are critical for understanding the reactivity and potential transformations of the compound in biological systems
The biological activity of this compound may include: Further studies are needed to elucidate the specific biological mechanisms and efficacy of this compound.
The synthesis of such complex organic molecules typically involves multi-step synthetic pathways:
- Starting Materials: Commonly derived from natural sources or synthesized from simpler organic compounds.
- Protecting Group Strategies: Use of protecting groups for hydroxyl functionalities during multi-step synthesis to prevent unwanted reactions.
- Coupling Reactions: Employing coupling reactions (e.g., glycosylation) to build the sugar moieties present in the structure.
- Final Deprotection and Purification: Removal of protecting groups and purification through chromatography techniques.
Specific synthetic routes may vary depending on the desired stereochemistry and functionalization
The potential applications of this compound include: These applications highlight its versatility in various industries .
Interaction studies are crucial for understanding how this compound interacts with biological targets:
- In Vitro Binding Studies: Assessing the binding affinity of the compound to specific enzymes or receptors.
- Cellular Assays: Evaluating the effects on cell viability and metabolic activity.
- Molecular Docking Studies: Computational methods can predict how the compound fits into active sites of target proteins.
Such studies inform about its potential therapeutic uses and mechanisms of action .
Several compounds share structural features with this complex molecule. Notable examples include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quercetin | Flavonoid with multiple hydroxyls | Antioxidant; anti-inflammatory |
| Rutin | Glycoside of quercetin | Antioxidant; vascular protective |
| Resveratrol | Polyphenolic structure | Antioxidant; cardioprotective |
Uniqueness
This compound is unique due to its specific stereochemistry and the combination of multiple sugar moieties linked through ether bonds which may enhance solubility and bioavailability compared to other similar compounds.







